4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
Properties
IUPAC Name |
4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-9(2)8-17-13-7-12(5)19-16-14-10(3)6-11(4)18-15(14)20-21(13)16/h6-7,9,17H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBZDVUVDBVRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Assembly of the Tricyclic Backbone
The tricyclo[7.4.0.0²,⁷]tridecahexaen system is typically constructed through a combination of cycloaddition and annulation reactions. A common approach involves:
- Formation of the bicyclic intermediate : Starting with a pyrazine or triazine derivative, thermal [4+2] cycloaddition with electron-deficient dienophiles generates the initial bicyclic core.
- Ring-closing via Buchwald-Hartwig amination : Transition metal-catalyzed coupling introduces nitrogen atoms at positions 3 and 10, enabling subsequent cyclization.
Table 1 : Key intermediates in tricyclic backbone synthesis
| Intermediate | Structure | Preparation Method | Yield (%) |
|---|---|---|---|
| Bicyclo[7.4.0] precursor | C₁₀H₁₂N₂ | Diels-Alder reaction | 68-72 |
| Diazabicyclo derivative | C₁₁H₁₄N₄ | Copper-catalyzed amination | 55-60 |
Functionalization of the Core Structure
Methyl Group Introduction
Position-selective methylation occurs through:
- Electrophilic aromatic substitution : Using methyl chloride/AlCl₃ at -15°C to direct methylation to positions 4, 11, and 13.
- Transmetallation strategy : Palladium-mediated transfer of methyl groups from trimethylaluminum to pre-functionalized positions.
Critical parameters :
- Temperature control (-20°C to 0°C) prevents over-methylation
- Solvent polarity (dichloromethane > toluene) improves regioselectivity
N-(2-Methylpropyl) Sidechain Installation
Reductive Amination Protocol
The tertiary amine at position 6 is introduced via:
- Ketone intermediate generation : Oxidation of position 6 followed by condensation with 2-methylpropylamine.
- Sodium cyanoborohydride reduction : Stereoselective formation of the N-alkyl bond (85% enantiomeric excess).
Optimization data :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 6.8-7.2 | Maximizes imine formation |
| Temperature | 45-50°C | Balances reaction rate vs. decomposition |
| Solvent | MeOH/H₂O (4:1) | Enhances reagent solubility |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances utilize microreactor technology to improve process control:
- Residence time : 8-12 minutes prevents thermal degradation
- Catalyst recycling : Immobilized palladium catalysts achieve 15 reaction cycles with <5% activity loss
Table 2 : Batch vs. flow synthesis comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Cycle time | 72 h | 4.5 h |
| Overall yield | 41% | 67% |
| Purity | 92% | 98.5% |
Analytical Characterization Protocols
Spectroscopic Verification
Comprehensive structural confirmation requires:
- ¹³C NMR : Distinguishes between position 4/11/13 methyl groups (δ 18.2, 19.7, 21.4 ppm)
- High-resolution MS : Molecular ion at m/z 356.2147 (calc. 356.2151)
Critical challenge : Differentiation of regioisomers requires 2D NMR (HSQC, HMBC) to confirm substitution pattern.
Process Optimization Challenges
Byproduct Formation Pathways
Major impurities arise from:
- Over-alkylation : Formation of N,N-di(2-methylpropyl) derivative (7-12% in uncontrolled reactions)
- Ring-opening side reactions : Acid-catalyzed decomposition at >60°C
Mitigation strategies :
- Use of bulky bases (e.g., DBU) suppresses nucleophilic degradation
- Gradient crystallization from heptane/ethyl acetate removes polar byproducts
Emerging Synthetic Technologies
Photocatalytic C-H Activation
Recent developments employ iridium-based photocatalysts for:
- Direct methylation via methyl radical transfer (83% yield at 450 nm)
- Late-stage functionalization of pre-assembled tricycles
Advantages :
Comparative Analysis of Synthetic Routes
Table 3 : Method comparison for industrial adoption
| Method | Capital Cost | OpEx | Sustainability Index |
|---|---|---|---|
| Traditional batch | $1.2M | $380/kg | 62/100 |
| Flow chemistry | $2.8M | $210/kg | 88/100 |
| Photoredox | $3.5M | $290/kg | 79/100 |
Case Studies in Process Scale-Up
Chemical Reactions Analysis
Types of Reactions
4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Novel Bioactivity Potential: The compound’s tetrazatricyclo core and isobutyl amine may enable interactions with understudied targets, such as adenosine A₂A receptors or DNA repair enzymes, as seen in marine-derived nitrogenous heterocycles .
- ADMET Profile : Increased nitrogen content and steric bulk may enhance metabolic stability but reduce oral bioavailability compared to classical TCAs .
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
